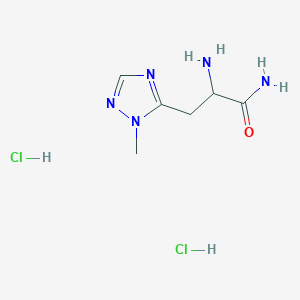
2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by the introduction of a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For aliphatic amines, the preparation of N-guanidinosuccinimide is followed by reaction under microwave irradiation. For less nucleophilic aromatic amines, an alternative pathway involving the preparation of N-arylsuccinimides is used .
Análisis De Reacciones Químicas
2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Cyclization: The compound can undergo cyclization reactions to form various triazole-fused heterocycles.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound exhibits various biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring allows the compound to bind to various enzymes and receptors, inhibiting their activity. This interaction can lead to the inhibition of key biological processes, such as cell division in cancer cells or viral replication in infected cells .
Comparación Con Compuestos Similares
2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: Another triazole compound with similar biological activities but different chemical properties.
1,2,3-Triazole: A related compound with a different arrangement of nitrogen atoms in the ring, leading to different chemical and biological properties.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability.
Propiedades
IUPAC Name |
2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.2ClH/c1-11-5(9-3-10-11)2-4(7)6(8)12;;/h3-4H,2,7H2,1H3,(H2,8,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMQBBRJMSAMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC(C(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)
![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)

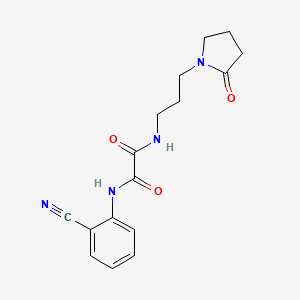
![2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)
![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)
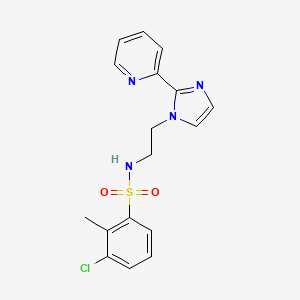
![2-Bromospiro[4.4]nonane](/img/structure/B2532860.png)
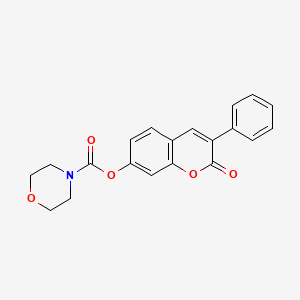
![1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2532862.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)
![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)
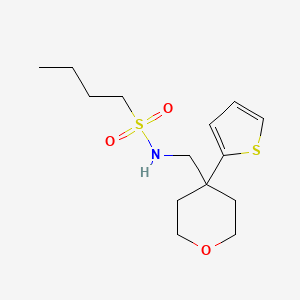
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2532870.png)
